molecular formula C28H35NO8 B1217676 [1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid CAS No. 59866-14-7

[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid

Cat. No.: B1217676
CAS No.: 59866-14-7
M. Wt: 513.6 g/mol
InChI Key: DGKJZCSWFYUWMP-UHFFFAOYSA-N
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Description

The compound [1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that combines a fluorenone moiety with a tert-butylamino group and a propanoate ester, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid typically involves multiple steps:

    Formation of the Fluorenone Derivative: The starting material, 9-fluorenone, undergoes a nucleophilic substitution reaction with a suitable halogenated propanol derivative to introduce the oxypropan-2-yl group.

    Introduction of the Tert-butylamino Group: The intermediate product is then reacted with tert-butylamine under basic conditions to form the tert-butylamino group.

    Esterification: The final step involves esterification with 2,2-dimethylpropanoic acid and propanedioic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The fluorenone moiety can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction of the fluorenone group can yield fluorenol derivatives.

    Substitution: The tert-butylamino group can participate in substitution reactions, particularly nucleophilic substitutions.

    Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed for ester hydrolysis.

Major Products

    Oxidation: More oxidized fluorenone derivatives.

    Reduction: Fluorenol derivatives.

    Substitution: Various substituted fluorenone derivatives.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of the fluorenone moiety, which is known for its biological activity.

Industry

In industrial applications, this compound could be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The fluorenone moiety could interact with various molecular targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone Derivatives: Compounds like 9-fluorenone and its derivatives share the fluorenone core structure.

    Tert-butylamino Compounds: Compounds containing the tert-butylamino group, such as tert-butylamine derivatives.

    Propanoate Esters: Various esters of propanoic acid, such as methyl propanoate and ethyl propanoate.

Uniqueness

The uniqueness of [1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid lies in its combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. The presence of both the fluorenone and tert-butylamino groups provides a unique platform for exploring new chemical and biological activities.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4.C3H4O4/c1-24(2,3)23(28)30-16(14-26-25(4,5)6)15-29-20-13-9-12-19-21(20)17-10-7-8-11-18(17)22(19)27;4-2(5)1-3(6)7/h7-13,16,26H,14-15H2,1-6H3;1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKJZCSWFYUWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(CNC(C)(C)C)COC1=CC=CC2=C1C3=CC=CC=C3C2=O.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975266
Record name Propanedioic acid--1-(tert-butylamino)-3-[(9-oxo-9H-fluoren-4-yl)oxy]propan-2-yl 2,2-dimethylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59866-14-7
Record name Propanedioic acid--1-(tert-butylamino)-3-[(9-oxo-9H-fluoren-4-yl)oxy]propan-2-yl 2,2-dimethylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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